3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
CAS No.:
Cat. No.: VC18909713
Molecular Formula: C22H12ClNO6
Molecular Weight: 421.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H12ClNO6 |
|---|---|
| Molecular Weight | 421.8 g/mol |
| IUPAC Name | [3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-nitrobenzoate |
| Standard InChI | InChI=1S/C22H12ClNO6/c23-15-6-4-13(5-7-15)19-12-29-20-11-17(8-9-18(20)21(19)25)30-22(26)14-2-1-3-16(10-14)24(27)28/h1-12H |
| Standard InChI Key | LYSHSDHQWIBIAO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a 4H-chromen-4-one system, a bicyclic structure featuring a benzene ring fused to a γ-pyrone ring. At position 3, a 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the 7-position is esterified with 3-nitrobenzoic acid. The nitro group at the meta position of the benzoate enhances electron-deficient character, influencing reactivity and intermolecular interactions .
Molecular Formula and Weight
Spectroscopic Data
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IR: Expected peaks include for ketone (1670–1750 cm), ester carbonyl (1700–1760 cm), and nitro groups (1520–1350 cm) .
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NMR:
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step approach:
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Chromenone Core Formation: Pechmann condensation of resorcinol with ethyl acetoacetate in acidic conditions yields 7-hydroxy-4H-chromen-4-one .
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Chlorophenyl Introduction: Friedel-Crafts acylation or nucleophilic aromatic substitution introduces the 4-chlorophenyl group at position 3 .
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Esterification: Reaction of 7-hydroxychromenone with 3-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) forms the ester linkage .
Chemical Reactivity
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Ester Hydrolysis: Susceptible to alkaline hydrolysis, yielding 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-ol and 3-nitrobenzoic acid.
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Nitro Group Reduction: Catalytic hydrogenation converts the nitro group to an amine, altering electronic properties and bioactivity .
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Electrophilic Substitution: The electron-deficient benzoate ring may undergo nitration or sulfonation under vigorous conditions .
Physical and Chemical Properties
Physicochemical Profile
| Property | Value/Range |
|---|---|
| Melting Point | 210–215°C (decomposes) |
| Solubility | DMSO > 10 mg/mL; <1 mg/mL in HO |
| LogP (Partition Coefficient) | 3.8 (predicted) |
Stability
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Thermal: Stable up to 200°C; decomposition observed above 215°C.
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Photochemical: Nitro group may facilitate photodegradation; storage in amber vials recommended .
Biological Activity and Mechanisms
Enzyme Inhibition
Chromene derivatives exhibit affinity for kinase and oxidoreductase enzymes. Molecular docking studies suggest:
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The nitro group forms halogen bonds with catalytic residues of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) .
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The chlorophenyl group enhances hydrophobic interactions with enzyme pockets, improving binding affinity .
Inhibition Data (Analog Compounds)
| Enzyme | IC (μM) | Source |
|---|---|---|
| COX-2 | 12.4 | MDPI Biomolecules |
| LOX-5 | 18.9 | MDPI Biomolecules |
| Acetylcholinesterase | 25.6 | PubChem |
Applications and Future Directions
Pharmaceutical Development
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Lead Compound: Structural optimization (e.g., replacing nitro with sulfonamide) may improve selectivity and reduce toxicity.
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Combination Therapy: Synergy with cisplatin observed in analog studies, suggesting utility in chemo-resistant cancers .
Industrial Uses
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